

Application Notes and Protocols for Enniatin B1

Analytical Standards and Reference Materials

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Compound of Interest

Compound Name: *Enniatin B1*

Cat. No.: *B191170*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species.[1] [2] It is a common contaminant in cereals and grains and has garnered significant interest due to its diverse biological activities, including insecticidal, antifungal, antibiotic, and cytotoxic properties.[3] Notably, **Enniatin B1** has demonstrated potent pro-apoptotic effects in several human cancer cell lines, making it a subject of interest for potential anticancer drug development.[3]

These application notes provide detailed information on analytical standards and reference materials for **Enniatin B1**, along with comprehensive protocols for its quantification in biological and food matrices. The information is intended to support researchers, scientists, and drug development professionals in accurately and reliably measuring **Enniatin B1**.

Analytical Standards and Reference Materials

The quality and accuracy of analytical measurements heavily depend on the use of well-characterized analytical standards and certified reference materials (CRMs). Several suppliers offer **Enniatin B1** standards, and it is crucial to consider the purity, concentration, and certification status when selecting a suitable standard.

Table 1: Commercially Available **Enniatin B1** Analytical Standards and Reference Materials

Supplier	Product Name/Number	Purity	Format	Concentration	Storage Conditions	Key Features
Sigma-Aldrich	Enniatin B1 from Fusarium sp. (E5286)	≥95% (HPLC)	Powder	-	-20°C	Soluble in DMSO, methanol, and ethanol at 10 mg/mL. Stable for at least 2 years when stored sealed at -20°C.[4]
LKT Laboratories	Enniatin B1 (E537335)	≥98%	Powder	-	-20°C	Soluble in DMSO, ethanol, methanol, and DMF. Insoluble in water.[5]
Fianovis	Enniatins A, A1, B, B1, Beauvericin Mixture in Methanol	Certified	Solution	9.86 ± 0.34 µg/mL	See CoA	Certified reference material produced in accordance with ISO 17034 and ISO/IEC 17025.[6]
MedchemExpress	Enniatin B1 (HY-N3807)	99.33%	Powder	-	-20°C (powder), -80°C	Stock solutions are

					(stock solution)	recommended to be prepared fresh. [7]
						Solutions are noted to be unstable and should be prepared fresh. [3]
Selleck Chemicals	Enniatin B1	-	Powder	-	-20°C (3 years)	

Note: This table is not exhaustive and other suppliers may be available. Always refer to the supplier's certificate of analysis (CoA) for detailed information.

Experimental Protocols

Accurate quantification of **Enniatin B1** in complex matrices such as food, feed, and biological fluids requires robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.

Protocol 1: Quantification of Enniatin B1 in Human Urine by UHPLC-Q-Orbitrap HRMS

This protocol is adapted from a method for the biomonitoring of **Enniatin B1** and its metabolites in human urine.[\[8\]](#)

1. Sample Preparation (Modified QuEChERS)

- To 1.5 mL of urine, add an internal standard solution.
- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., acetonitrile).
- Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.

- Vortex and centrifuge the sample.
- Collect the supernatant (organic phase) and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[\[8\]](#)
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[\[8\]](#)
 - Gradient Elution: A gradient program should be optimized to ensure good separation of **Enniatin B1** from matrix components. An example gradient could be: 0-1 min (0% B), 2 min (95% B), 2.5 min (95% B), 5 min (75% B), 6 min (60% B), 6.5 min (0% B), followed by column equilibration.[\[8\]](#)
 - Flow Rate: 0.4 mL/min.[\[8\]](#)
 - Injection Volume: 5 μ L.[\[8\]](#)
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[\[8\]](#)
 - Precursor Ion: The ammonium adduct $[M+NH_4]^+$ at m/z 671.45986 is a stable and abundant ion for **Enniatin B1**.[\[8\]](#)
 - Product Ions: Characteristic product ions for confirmation and quantification include m/z 558, 549, 458, 214, and 196.[\[8\]](#)
 - Data Acquisition: Full scan for qualitative analysis and parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) for quantitative analysis.

Table 2: Method Validation Data for **Enniatin B1** Analysis in Human Urine

Parameter	Value	Reference
Linearity (R^2) (Matrix-matched)	0.991–0.999	[9]
Limit of Quantification (LOQ)	0.005 ng/mL	[8]
Limit of Detection (LOD)	< 0.005 ng/mL	[8]
Intra-day Precision (RSD)	< 18%	[9]
Inter-day Precision (RSD)	< 21%	[9]
Recovery	85% - 120%	[9]

Protocol 2: Quantification of Enniatin B1 in Cereal-Based Products by LC-MS/MS

This protocol is a general guideline based on methods for analyzing enniatins in wheat-based products.[1]

1. Sample Preparation (Solid-Liquid Extraction)

- Homogenize the cereal sample to a fine powder.
- Weigh a representative amount of the sample (e.g., 5 g).
- Add an extraction solvent (e.g., acetonitrile/water mixture).
- Homogenize the mixture using a high-speed blender (e.g., Ultra-Turrax).
- Centrifuge the extract and collect the supernatant.
- The extract can be directly injected or further cleaned up using solid-phase extraction (SPE) if necessary to reduce matrix effects.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% acetic acid and 5 mM ammonium acetate.[10]
- Mobile Phase B: Methanol with 0.1% acetic acid and 5 mM ammonium acetate.[10]
- Gradient Elution: An optimized gradient is crucial for separating **Enniatin B1** from other enniatins and matrix components.
- Flow Rate: 0.25 mL/min.
- Injection Volume: 20 µL.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Precursor Ion: $[M+NH_4]^+$ at m/z 671.2.[10]
 - Product Ions: For SRM, monitor transitions such as m/z 671.2 \rightarrow 228 and m/z 671.2 \rightarrow 214.[10]

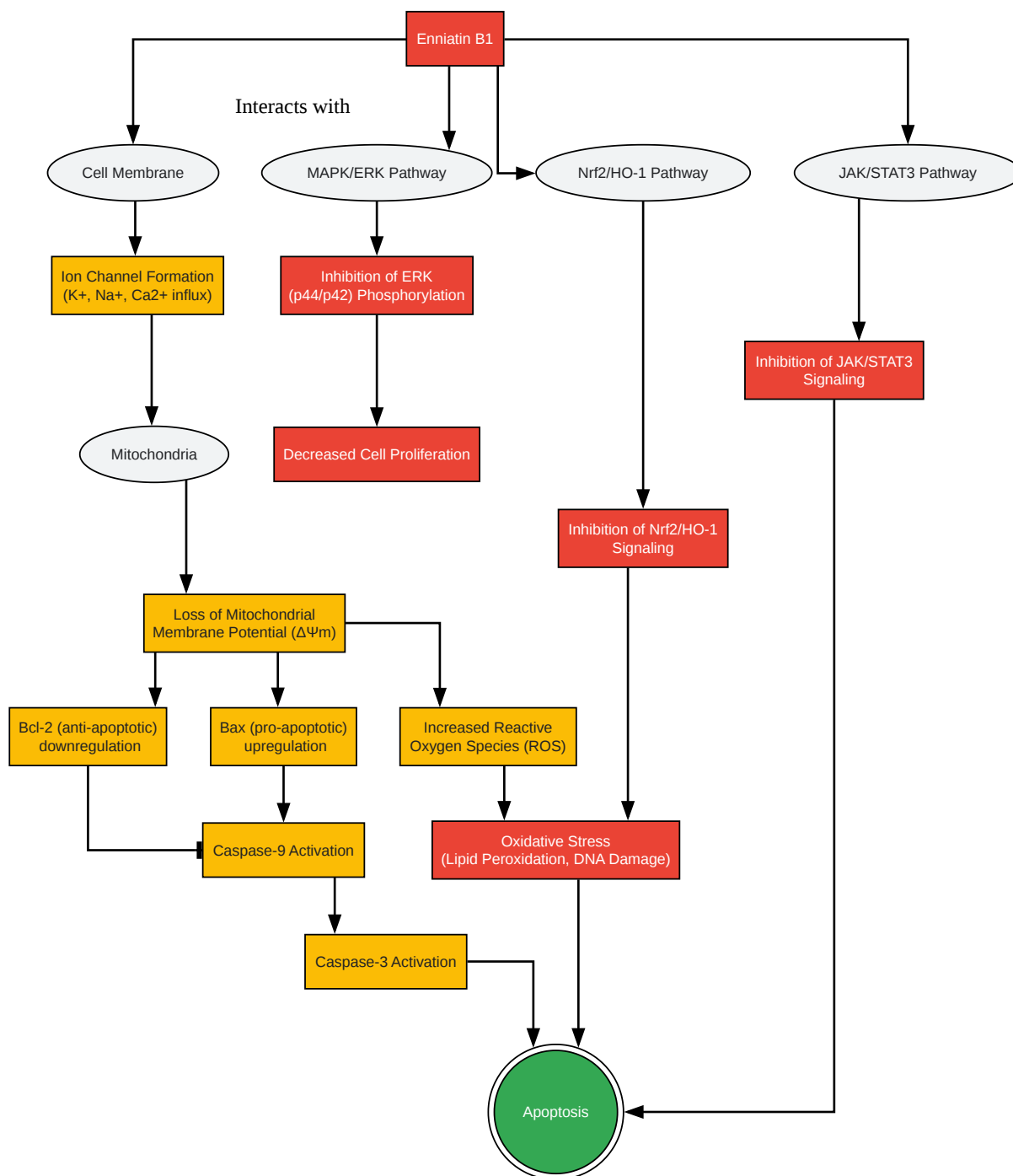
Table 3: Method Performance for **Enniatin B1** Analysis in Maize

Parameter	Value	Reference
Limit of Quantification (LOQ)	26 ng/g	[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Enniatin B1-Induced Cytotoxicity

Enniatin B1 exerts its cytotoxic effects through a multi-faceted mechanism primarily involving its ionophoric properties, induction of oxidative stress, and modulation of key signaling pathways, ultimately leading to apoptosis.

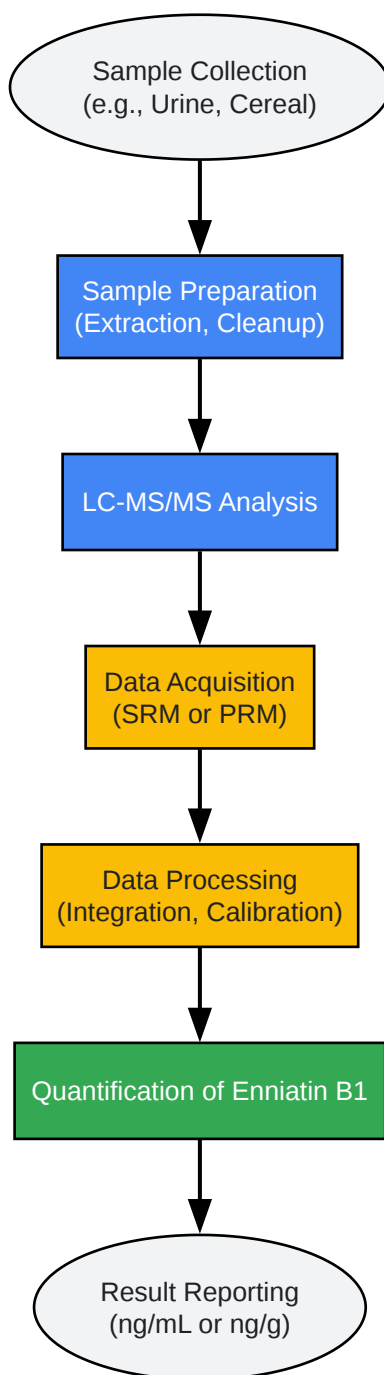


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Caption: Molecular signaling pathway of **Enniatin B1**-induced cytotoxicity and apoptosis.

Experimental Workflow for Enniatin B1 Quantification

The following diagram illustrates a typical workflow for the quantification of **Enniatin B1** in a given sample matrix.



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Caption: General experimental workflow for the quantification of **Enniatin B1**.

Conclusion

Accurate and reliable quantification of **Enniatin B1** is essential for research in toxicology, food safety, and drug development. The use of high-purity analytical standards or certified reference materials is fundamental for achieving this. The provided LC-MS/MS protocols offer robust methods for the analysis of **Enniatin B1** in complex matrices. Understanding the molecular mechanisms of **Enniatin B1**'s cytotoxicity, as depicted in the signaling pathway diagram, can further aid in the interpretation of analytical results and guide future research.

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